molecular formula C18H14ClF3O3 B2433812 Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate CAS No. 882748-10-9

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

Cat. No.: B2433812
CAS No.: 882748-10-9
M. Wt: 370.75
InChI Key: XPCOKXPWNXOBKK-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is an organic compound that features both chlorophenyl and trifluoromethylphenyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation and esterification, to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
  • Methyl 2-(4-fluorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
  • Methyl 2-(4-methylphenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

Uniqueness

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring high specificity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in pharmaceutical research.

Biological Activity

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is an organic compound notable for its unique chemical structure, which includes both chlorophenyl and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein-ligand systems.

  • IUPAC Name : this compound
  • CAS Number : 882748-10-9
  • Molecular Formula : C18H14ClF3O3
  • Molecular Weight : 370.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it particularly valuable in drug discovery. It may act as either an inhibitor or an activator depending on the target enzyme or receptor involved.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes, which can be crucial for therapeutic applications. For instance, compounds with similar structural features have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound might possess antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial activity against various strains, including resistant bacteria .
  • Cytotoxicity :
    • In vitro studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Research Findings and Case Studies

StudyFindings
Study on Enzyme Inhibition Compounds similar to this compound exhibited IC50 values indicating significant inhibition of COX enzymes (IC50 = 10.4 μM) and BChE (IC50 = 7.7 μM) .
Antimicrobial Activity Evaluation A derivative demonstrated significant antibacterial activity against E. coli with an IC50 of 0.91 μM, highlighting the role of halogen substituents in enhancing potency .
Cytotoxicity Assessment The compound exhibited cytotoxic effects against MCF-7 cells with varying degrees of potency depending on substituent groups, indicating structure-activity relationships that warrant further exploration .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundStructureBiological Activity
Methyl 2-(4-bromophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoateSimilar structure with bromine instead of chlorineModerate enzyme inhibition
Methyl 2-(4-fluorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoateSimilar structure with fluorine instead of chlorineEnhanced antimicrobial activity

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3O3/c1-25-17(24)15(11-4-8-14(19)9-5-11)10-16(23)12-2-6-13(7-3-12)18(20,21)22/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCOKXPWNXOBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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